Product packaging for N,N'-Ditosylethylenediamine(Cat. No.:CAS No. 4403-78-5)

N,N'-Ditosylethylenediamine

Cat. No.: B051011
CAS No.: 4403-78-5
M. Wt: 368.5 g/mol
InChI Key: HOFGETLODCEHBQ-UHFFFAOYSA-N
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Description

N,N'-Ditosylethylenediamine is a versatile and privileged chiral diamine ligand extensively employed in asymmetric synthesis and catalysis. Its primary research value lies in its ability to coordinate with various metal centers, such as copper, ruthenium, and palladium, to form highly effective chiral complexes. These complexes serve as catalysts for a wide range of enantioselective transformations, most notably in C-C and C-N bond-forming reactions. A key application is in the catalytic asymmetric Henry (nitro-aldol) reaction, where it facilitates the addition of nitroalkanes to aldehydes, producing enantiomerically enriched nitroaldol products—valuable precursors to beta-amino alcohols and other chiral building blocks. The electron-withdrawing tosyl groups on the nitrogen atoms are critical to its function, enhancing the Lewis acidity of the coordinated metal and influencing the chiral environment around the catalytic site to achieve high enantioselectivity. Researchers utilize this compound for developing novel synthetic methodologies, constructing complex natural products, and exploring new chiral catalysts, making it an indispensable tool in modern organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O4S2 B051011 N,N'-Ditosylethylenediamine CAS No. 4403-78-5

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGETLODCEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196021
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-78-5
Record name N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide]
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Record name p-Toluenesulfonamide, N,N'-ethylenebis-
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Record name 4403-78-5
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Record name p-Toluenesulfonamide, N,N'-ethylenebis-
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Synthetic Methodologies for N,n Ditosylethylenediamine and Functionalized Derivatives

Established Synthetic Pathways to N,N'-Ditosylethylenediamine

The most common and straightforward method for the synthesis of this compound involves the reaction of ethylenediamine (B42938) with p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous ether solution. prepchem.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired ditosylated product.

The reaction proceeds as follows: Ethylenediamine + 2 p-Toluenesulfonyl Chloride --(NaOH, H2O/Ether)--> this compound + 2 NaCl + 2 H2O

This method is widely adopted due to its operational simplicity and the ready availability of the starting materials. The product, this compound, is typically a white solid that can be purified by recrystallization. sci-hub.se

Functionalization and Derivatization Approaches of the this compound Moiety

The this compound scaffold offers multiple avenues for functionalization, primarily centered around the reactivity of the sulfonamide nitrogen atoms. These transformations allow for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the sulfonamide groups in this compound can be readily alkylated or arylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. sciencemadness.orgrsc.org The choice of base and solvent system is crucial for optimizing the reaction conditions and yields. For instance, potassium carbonate is often favored over sodium carbonate due to its slightly better solubility in common organic solvents like acetone, acetonitrile, and DMF. sciencemadness.org

N-arylation of sulfonamides, a key transformation for the synthesis of various aromatic compounds, can be accomplished through several catalytic methods. mdpi.com Copper-catalyzed Ullmann-type reactions are a classic approach, often employing aryl halides as the arylating agent. organic-chemistry.orgnih.govresearchgate.net More recently, palladium-catalyzed and nickel-catalyzed methods have emerged as powerful alternatives, offering milder reaction conditions and broader substrate scope. mdpi.comescholarship.org For example, nickel-photoredox catalysis has been shown to promote amide arylations under moderate temperatures. escholarship.org

These N-alkylation and N-arylation reactions provide a versatile platform for introducing diverse functionalities onto the this compound backbone, paving the way for the synthesis of a wide array of derivatives with tailored properties.

Stereoselective Modifications for Chiral Derivatization

The introduction of chirality into the this compound framework is of significant interest for applications in asymmetric synthesis and catalysis. One common strategy involves starting with a chiral diamine backbone, such as (1S,2S)-1,2-diphenylethylenediamine, and then performing the sulfonylation with p-toluenesulfonyl chloride to yield the corresponding chiral N,N'-ditosylated derivative. The enantiomeric purity of the resulting product is crucial and is often validated using techniques like NMR spectroscopy and X-ray crystallography.

Chiral derivatization agents can also be employed to introduce stereocenters. chemrxiv.orgresearchgate.netbiorxiv.orgescholarship.orgnih.gov These reagents react with the this compound to form diastereomers that can be separated using chromatographic techniques. This approach allows for the preparation of enantiomerically pure derivatives, which are valuable as chiral ligands and catalysts in asymmetric reactions.

Cyclization Strategies for Macrocyclic and Heterocyclic Systems

The this compound unit is a key precursor in the synthesis of various macrocyclic and heterocyclic compounds, leveraging the reactivity of its nitrogen atoms for ring-closing reactions.

Aza-crown ethers are a class of macrocycles where one or more oxygen atoms of a crown ether are replaced by nitrogen atoms. wikipedia.org this compound can serve as a building block for the synthesis of diaza-crown ethers. The reaction of this compound with chloroacetic acid derivatives, such as chloroacetic acid ethyl ester, in the presence of a base like triethylamine (B128534), can lead to the formation of N,N'-bis(carboxymethyl) derivatives. mdpi.com Subsequent hydrolysis and cyclization steps can then yield the desired aza-crown macrocycle. mdpi.com The tosyl groups act as protecting groups for the nitrogen atoms and can be removed at a later stage if required. wikipedia.org

Macrocyclic polyether dilactams and tetralactams are important intermediates in the synthesis of diaza-crown ethers and have applications in molecular recognition and catalysis. d-nb.infonih.govresearchgate.netrsc.org The synthesis of these macrocycles often involves the reaction of a ditosylated diamine, such as this compound, with a dicarboxylic acid derivative under high dilution conditions to favor intramolecular cyclization over polymerization. researchgate.net For instance, the reaction of this compound with an activated diacid can lead to the formation of a macrocyclic tetraamido compound. google.com

Atom-Economical and Sustainable Synthetic Protocols

The development of synthetic methodologies for this compound and its derivatives is increasingly guided by the principles of green chemistry, emphasizing atom economy and sustainability. acs.orgpandawainstitute.com Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgwikipedia.org Sustainable protocols aim to reduce the environmental impact of chemical processes by using less hazardous materials, minimizing energy consumption, and employing renewable resources. imist.manih.gov

Atom-Economical Approaches

Efficient synthetic routes are designed to be selective and maximize the count of atoms from reactants that appear in the products. nih.gov Methods that involve the simple combination of building blocks, with other necessary reactants used only in catalytic amounts, represent the highest degree of atom economy. nih.gov Transition metal-catalyzed reactions are particularly valuable in achieving these goals, enabling the construction of complex molecules in a single step and minimizing the need to isolate intermediates. kyoto-u.ac.jpnwnu.edu.cn

A notable example of an atom-economical synthesis is the one-pot alkynylation-hydroamination strategy for preparing tetrahydropyrazine (B3061110) derivatives from this compound. kyoto-u.ac.jp In a procedure reported by Urabe in 2008, the reaction of an alkynyl bromide with this compound, catalyzed by copper, leads directly to a cyclized product. kyoto-u.ac.jp This process involves the in-situ formation of an ynamide intermediate, which then undergoes an intramolecular nucleophilic addition. kyoto-u.ac.jp This cascade reaction forms multiple chemical bonds in a single operation, a hallmark of atom economy. kyoto-u.ac.jp

Table 1: One-Pot Synthesis of a Tetrahydropyrazine Derivative This interactive table details the reactants and catalyst used in an atom-economical, one-pot synthesis.

Reactant AReactant BCatalystProductReference
Alkynyl bromide (19)This compound (20)Copper ComplexTetrahydropyrazine (22) kyoto-u.ac.jp

This method is highly efficient as it avoids the isolation of the ynamide intermediate (21), directly proceeding to the final tetrahydropyrazine structure (22) through a 6-endo-dig pathway. kyoto-u.ac.jp The chelation of the copper catalyst to the sulfonylamino group likely influences the unusual regioselectivity of this hydroamination step. kyoto-u.ac.jp

Sustainable Synthetic Protocols

Sustainable synthesis extends beyond atom economy to include factors like the use of green solvents, safer reagents, and energy-efficient conditions. pandawainstitute.comsemanticscholar.org The goal is to develop protocols that are not only efficient but also environmentally benign. nih.gov

Recent advancements focus on several key areas to enhance the sustainability of synthesizing this compound derivatives and other N-heterocycles:

Catalysis: The use of transition-metal catalysts, particularly those that are non-toxic and earth-abundant (like copper), is a cornerstone of sustainable synthesis. nih.govkyoto-u.ac.jp Nanocatalysts are also gaining prominence due to their high surface area, which can lead to higher yields and selectivity under milder conditions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in environmentally benign solvents like water is a key principle of green chemistry. imist.mamdpi.com This reduces volatile organic compound (VOC) emissions and simplifies product purification. mdpi.com For instance, the development of solvent-free multicomponent reactions under blue LED light represents a sustainable strategy for generating complex molecules. rsc.org

Energy Efficiency: Microwave-assisted synthesis and photochemical reactions are energy-efficient alternatives to conventional heating. mdpi.comrsc.org These methods can dramatically shorten reaction times from hours to minutes. mdpi.com

An improved protocol for synthesizing nucleoside derivatives highlights several sustainable substitutions applicable to complex syntheses. mdpi.comnih.gov It involves replacing toxic reagents like Bu₃SnH with environmentally friendly tris(trimethylsilyl)silane (B43935) and using safer radical initiators. mdpi.comnih.gov Such principles can be adapted for the synthesis of functionalized this compound derivatives to create more sustainable and safer laboratory and industrial processes.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches This interactive table contrasts conventional reagents and conditions with greener, more sustainable alternatives relevant to heterocyclic synthesis.

Process StepTraditional MethodSustainable AlternativeAdvantage of AlternativeReference
Radical Reduction Tributyltin hydride (Bu₃SnH) - toxic, difficult to removeTris(trimethylsilyl)silane - environmentally friendlyLower toxicity, easier purification mdpi.comnih.gov
Radical Initiation Azobisisobutyronitrile (AIBN) - potentially explosive1,1′-Azobis(cyclohexanecarbonitrile) (ACHN) - saferIncreased thermal stability mdpi.com
Reaction Conditions Conventional heating in organic solventsMicrowave irradiation, solvent-free conditionsReduced reaction time, energy efficiency, less waste mdpi.com
Catalysis Stoichiometric toxic reagentsTransition-metal or nanocatalystsHigh efficiency, recyclability, milder conditions nih.govkyoto-u.ac.jp

By integrating these atom-economical and sustainable strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

N,n Ditosylethylenediamine As a Ligand in Metal Coordination Chemistry

Structural Elucidation of Coordination Complexes

Conformational Analysis within Coordination Spheres

When N,N'-Ditosylethylenediamine (as the dianionic Ts₂en²⁻) coordinates to a metal center, it forms a five-membered chelate ring, structurally analogous to the well-studied ethylenediamine (B42938) (en) ring. This type of ring is not planar and adopts a puckered conformation to minimize steric strain. The conformation of the M-N-C-C-N ring is typically described by the N-C-C-N torsion angle.

The two primary puckered conformations are designated as delta (δ) and lambda (λ), which are non-superimposable mirror images of each other. In the case of Ts₂en²⁻, the bulky tosyl groups attached to the nitrogen atoms exert significant steric influence, dictating the conformational preferences within the coordination sphere. These bulky substituents generally favor a gauche conformation, as an anti (planar) conformation would lead to severe steric clashes.

Table 1: Representative Conformational Data for a Metal-Ts₂en²⁻ Chelate Ring Note: The following data is illustrative, based on typical values found in related ethylenediamine complexes, to demonstrate the principles of conformational analysis. Exact values depend on the specific metal complex and its crystal packing.

ParameterDescriptionTypical Value
M-N Bond LengthDistance between the metal and a nitrogen atom of the ligand.2.0 - 2.2 Å
N-M-N Bite AngleThe angle formed by the two nitrogen donor atoms and the central metal ion.80° - 85°
N-C-C-N Torsion AngleThe dihedral angle defining the pucker of the five-membered chelate ring.± 45° - 55°
ConformationThe puckering of the chelate ring.gauche (δ or λ)

Isomerism in this compound-Based Complexes

Isomerism is a fundamental concept in coordination chemistry, and complexes involving this compound can exhibit several forms of stereoisomerism due to the ligand's structure and coordination mode. uomustansiriyah.edu.iqshivajichk.ac.in

For octahedral complexes containing three bidentate ligands, such as a hypothetical [M(Ts₂en)₃]ⁿ⁺ complex, the arrangement of the "propeller-like" chelate rings can generate optical isomers. These are designated as Delta (Δ) for a right-handed propeller twist and Lambda (Λ) for a left-handed propeller twist. These two isomers are enantiomers (non-superimposable mirror images) and will rotate plane-polarized light in opposite directions.

In the case of the synthesized mixed-ligand complexes of the type [M(Ts₂en)(phen)₂], the metal center is coordinated by three bidentate ligands: one Ts₂en²⁻ and two 1,10-phenanthroline (B135089) (phen) ligands. researchgate.net This [M(AA)(BB)₂] arrangement is also chiral. The two phenanthroline ligands and the one Ts₂en²⁻ ligand create a chiral propeller arrangement around the metal ion, leading to the formation of Δ and Λ enantiomers. Each of these enantiomers would have a specific conformation (δ or λ) for the Ts₂en²⁻ chelate ring, giving rise to potential diastereomers. X-ray diffraction studies of these compounds confirm that they crystallize as specific, discrete isomers in the solid state. researchgate.net

Stability and Reactivity Profiles of Metal-N,N'-Ditosylethylenediamine Adducts

The stability and reactivity of metal adducts formed with this compound are heavily influenced by the ligand's electronic and structural properties.

Reactivity: A primary aspect of the ligand's reactivity is the acidity of its two sulfonamide (N-H) protons. The electron-withdrawing nature of the adjacent sulfonyl groups makes these protons significantly more acidic than those in simple amines. In the presence of a metal ion and a suitable base, or through electrochemical methods, these protons are readily lost. researchgate.net This deprotonation is a key reaction, transforming the neutral pro-ligand (H₂Ts₂en) into a dianionic ligand (Ts₂en²⁻) that forms strong coordinate bonds with metal ions.

The synthesis of [M(Ts₂en)(phen)₂] complexes via the electrochemical oxidation of a metal anode in a solution containing both H₂Ts₂en and 1,10-phenanthroline highlights this reactivity. researchgate.net During this process, the metal anode oxidizes to M²⁺, which then facilitates the deprotonation of H₂Ts₂en and coordinates with both the resulting Ts₂en²⁻ and the neutral phenanthroline ligands to form a stable, neutral final adduct.

Stability: The resulting metal-Ts₂en²⁻ adducts exhibit considerable stability, which can be attributed to several factors:

The Chelate Effect: As a bidentate ligand, Ts₂en²⁻ forms a five-membered ring with the metal ion. Chelate complexes are thermodynamically more stable than their non-chelated analogues containing monodentate ligands.

The thermal stability of these types of complexes is often high. While specific decomposition temperatures for [M(Ts₂en)(phen)₂] are not detailed in the available literature, related metal-sulfonamido complexes are known to be robust. The stability of these adducts is crucial for their application in areas such as catalysis, where the ligand must remain coordinated to the metal center under reaction conditions.

Catalytic Applications of N,n Ditosylethylenediamine and Its Metal Complexes

Asymmetric Catalysis Facilitated by Chiral N,N'-Ditosylethylenediamine Derivatives

Chiral derivatives of this compound have proven to be highly effective ligands in a multitude of asymmetric catalytic reactions. The presence of the two tosyl groups enhances the steric bulk and electronic properties of the ligand, which in turn influences the stereochemical outcome of the catalyzed reactions. These ligands readily form stable complexes with various transition metals, creating a chiral environment that directs the enantioselectivity of the transformation.

Enantioselective Hydrogenation Reactions

One of the most well-documented applications of this compound derivatives is in the field of enantioselective hydrogenation, particularly of ketones. Ruthenium complexes incorporating chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN), a close analog of this compound, have been identified as highly effective precatalysts for the asymmetric hydrogenation of aromatic ketones. These reactions typically proceed with high yields and excellent enantioselectivities. nih.gov

The catalytic cycle is understood to involve the activation of the ruthenium precatalyst to a ruthenium hydride species, which is the active reducing agent. The chiral ligand creates a stereochemically defined pocket around the metal center, dictating the facial selectivity of hydride transfer to the prochiral ketone. The choice of solvent and counter-ion can significantly influence the ionization of the precatalyst and, consequently, the catalytic activity. nih.gov

Substrate (Aromatic Ketone)Catalyst SystemSolventEnantiomeric Excess (ee)Reference
Acetophenone[RuCl{(S,S)-TsDPEN}(η⁶-p-cymene)]Methanol>99% nih.gov
1-Acetonaphthone[RuCl{(S,S)-TsDPEN}(η⁶-p-cymene)]Isopropanol98% nih.gov
4-Chloroacetophenone[RuCl{(S,S)-TsDPEN}(η⁶-p-cymene)]Methanol99% nih.gov

This table presents representative data for the asymmetric hydrogenation of aromatic ketones using a ruthenium complex with a ligand analogous to this compound.

Asymmetric Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the development of catalytic asymmetric variants is a key area of research. While specific examples detailing the use of this compound in asymmetric C-H functionalization are not extensively documented in the reviewed literature, the broader class of chiral diamine ligands has been employed in such transformations. For instance, iridium-catalyzed C-H amination has been developed with broad applicability and high functional group tolerance. The use of chiral ligands in these systems can, in principle, induce enantioselectivity. The development of predictable iridium-catalyzed C-H aminations applicable to late-stage functionalization highlights the potential for chiral ligands to control the stereochemistry of these reactions.

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the synthesis of complex chiral molecules. Chiral ligands based on the this compound scaffold have potential applications in various metal-catalyzed C-C bond-forming reactions, such as allylic alkylations and conjugate additions.

For example, the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for C-C bond formation. The use of chiral phosphine (B1218219) ligands in this reaction is well-established for achieving high enantioselectivity. While direct applications of this compound are not prominently reported, its derivatives could potentially serve as effective chiral ligands in similar palladium-catalyzed processes.

Similarly, copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a widely used method for C-C bond formation. The enantioselectivity of these reactions is typically controlled by a chiral ligand. Research in this area has explored various chiral ligands, and this compound derivatives represent a promising, though less explored, class of ligands for this purpose.

Other Stereoselective Transformations

The utility of this compound and its derivatives extends to other stereoselective transformations beyond those already discussed. For instance, chiral tridentate N-tosylated aminoimine ligands, which can be synthesized from N-tosylated diamines, have been successfully employed in the copper(I)-catalyzed enantioselective addition of phenylacetylene (B144264) to imines, affording propargylamines with good enantioselectivities (up to 91% ee).

Organocatalysis and Bifunctional Catalysis

In addition to serving as ligands for transition metals, derivatives of this compound have the potential to act as organocatalysts. The presence of both acidic N-H protons and basic nitrogen atoms allows for bifunctional activation of substrates. While the direct use of this compound as an organocatalyst is not widely reported, the broader class of chiral 1,2-diamines has been successfully used in organocatalytic asymmetric aldol (B89426) reactions. In these systems, the protonated diamine can activate the aldehyde via hydrogen bonding, while the enamine intermediate formed from the ketone and the other amine functionality engages in the C-C bond formation.

Bifunctional catalysts that combine a Lewis acid and a Lewis base moiety in a single molecule have proven to be highly effective in a variety of asymmetric reactions. The this compound scaffold provides a versatile platform for the development of such catalysts. The two nitrogen atoms can be differentially functionalized to introduce both a Lewis basic site and a group capable of hydrogen bonding or acting as a Brønsted acid. This dual activation can lead to enhanced reactivity and enantioselectivity.

This compound as a Precursor for Chiral Catalysts

This compound serves as a valuable and readily available chiral building block for the synthesis of more complex and specialized chiral ligands and catalysts. The tosyl groups can be modified or removed, and the nitrogen atoms can be further functionalized to introduce other coordinating groups, such as phosphines or other N-heterocycles. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting ligands to suit specific catalytic applications. For example, the synthesis of chiral tridentate N-tosylated aminoimine ligands for copper-catalyzed reactions demonstrates the utility of N-tosylated diamines as precursors. The synthesis often involves the reaction of the N-tosylated diamine with an appropriate aldehyde or ketone to form the corresponding imine.

Design and Synthesis of Chiral Diamine Ligands

The synthesis of chiral diamine ligands is a cornerstone of asymmetric catalysis, as these molecules can create a chiral environment around a metal center, thereby inducing stereoselectivity in chemical transformations. Chiral vicinal diamines, such as derivatives of ethylenediamine (B42938), are of significant interest due to their prevalence in successful chiral catalysts and pharmaceuticals. mdpi.com The synthesis of these ligands often starts from readily available chiral precursors or involves the resolution of racemic mixtures.

The general approach to synthesizing N,N'-disubstituted chiral diamines involves the reaction of a chiral ethylenediamine with an appropriate electrophile. In the case of this compound, this would typically involve the reaction of a chiral ethylenediamine, such as (1S,2S)-1,2-diphenylethylenediamine or (1R,2R)-1,2-diaminocyclohexane, with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl groups are important for several reasons: they can act as hydrogen bond donors, influence the steric and electronic properties of the resulting metal complex, and enhance the ligand's stability.

General Synthesis of this compound Derivatives

Reactants Reagents Product
Chiral Ethylenediamine p-Toluenesulfonyl chloride, Base (e.g., triethylamine (B128534) or pyridine) Chiral this compound

The choice of the chiral backbone of the ethylenediamine is crucial in determining the stereochemical outcome of the catalyzed reaction. Libraries of chiral diamine ligands can be synthesized to screen for optimal performance in a specific asymmetric transformation. researchgate.net

Homogeneous Catalysis Paradigms

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This compound and its derivatives have proven to be highly effective ligands in a variety of homogeneous asymmetric catalytic reactions, most notably in transfer hydrogenation.

Ruthenium complexes of N-tosylated diamines are particularly well-known for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines. researchgate.net For instance, a catalyst system comprising a ruthenium complex with a chiral N,N'-ditosyldiphenylethylenediamine (TsDPEN) ligand can reduce a wide range of prochiral ketones to their corresponding chiral alcohols with excellent yields and high enantiomeric excess (ee). researchgate.netnih.gov

The general reaction for the asymmetric transfer hydrogenation of a ketone is as follows:

Prochiral Ketone + Hydrogen Donor --(Ru-TsEDA complex)--> Chiral Alcohol + Byproduct

The high degree of stereocontrol is attributed to the well-defined chiral pocket created by the tosylated diamine ligand around the ruthenium center. This steric and electronic environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Asymmetric Transfer Hydrogenation of Ketones with a Ru-(S,S)-TsDPEN Catalyst

Substrate Product Enantiomeric Excess (ee) Reference
Acetophenone (R)-1-Phenylethanol >95% researchgate.net
1-Tetralone (R)-1,2,3,4-Tetrahydronaphthalen-1-ol >98% nih.gov
2-Methylacetophenone (R)-1-(o-tolyl)ethanol 94% researchgate.net

The success of these homogeneous catalysts lies in their high activity and selectivity, which can be finely tuned by modifying the structure of the diamine ligand and the ancillary ligands on the metal center.

Heterogeneous and Supported Catalytic Systems

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue by allowing for easy separation and recycling of the catalyst. researchgate.net

The development of heterogeneous catalysts often involves the immobilization of a homogeneous catalyst onto a solid support. researchgate.net For this compound-metal complexes, this can be achieved through several strategies:

Covalent Attachment: The ligand can be chemically modified with a functional group that allows it to be covalently bonded to the surface of a support material like silica, a polymer resin, or a zeolite.

Encapsulation: The metal complex can be physically entrapped within the pores of a porous support material.

Ion Exchange: If the complex is ionic, it can be immobilized on a support with ion-exchange properties.

While specific examples of heterogeneous catalysts based on this compound are not extensively detailed in the literature, the principles of catalyst heterogenization are broadly applicable. For example, a ruthenium complex of this compound could be anchored to a solid support and used in a continuous flow reactor, offering advantages in terms of catalyst recyclability and process scalability. The challenge lies in ensuring that the immobilization process does not significantly diminish the catalyst's activity and selectivity. researchgate.net

The use of magnetic nanoparticles as a support is another emerging strategy that allows for facile catalyst recovery using an external magnetic field. nih.gov

Ligand-Accelerated Catalytic Processes

Ligand-accelerated catalysis (LAC) is a phenomenon where the addition of a ligand to a catalytic system not only induces selectivity but also increases the rate of the reaction compared to the uncatalyzed or metal-only catalyzed process. chemicalbook.com This is a highly desirable feature in catalysis as it can lead to more efficient and economical chemical processes.

The acceleration is often attributed to the ligand's ability to stabilize the transition state of the rate-determining step of the catalytic cycle. A classic example of ligand-accelerated catalysis is the Sharpless asymmetric dihydroxylation, where the addition of chiral cinchona alkaloid ligands to osmium tetroxide not only induces high enantioselectivity but also dramatically increases the reaction rate.

Advanced Synthetic Applications in Complex Molecular Architecture

Utilization in Pharmaceutical Intermediates and Drug Discovery

The structural attributes of N,N'-ditosylethylenediamine make it a valuable precursor in the synthesis of pharmaceutically relevant molecules. The tosyl groups act as robust protecting groups for the nitrogen atoms, which can be selectively removed under specific conditions, enabling the introduction of further chemical complexity.

This compound can serve as a key reactant in the synthesis of vicinal disulfonamides, which are important structural motifs in medicinal chemistry and chiral ligands in asymmetric catalysis. A representative synthesis of a cyclohexane-1,2-bis(sulfonamide) derivative would involve the reaction of a suitably activated cyclohexane (B81311) precursor with this compound.

While a direct synthesis of a cyclohexane-1,2-bis(sulfonamide) from this compound is not extensively detailed in the available literature, the general synthetic strategy for analogous compounds provides a clear blueprint. For instance, the synthesis of chiral bis(sulfonamide) ligands is often achieved by reacting a diamine with a sulfonyl chloride in the presence of a base. This established methodology suggests a plausible pathway where a dielectrophilic cyclohexane derivative could react with the deprotonated form of this compound to furnish the desired cyclohexane-1,2-bis(sulfonamide) structure. The tosyl groups on the ethylenediamine (B42938) backbone would remain intact during this process, providing a scaffold for further functionalization.

α-Chiral primary amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and natural products. nih.gov The development of catalytic asymmetric methods for their direct synthesis is a significant area of research. These strategies often rely on the use of chiral ligands to induce enantioselectivity.

The role of this compound itself in the direct asymmetric synthesis of α-chiral primary amines is not prominently documented in scientific literature. However, chiral vicinal diamines, which can be conceptually derived from this compound by deprotection and modification, are privileged backbones for the construction of chiral ligands and organocatalysts used in such transformations. rsc.org The synthesis of these chiral diamine derivatives is a critical first step in accessing the catalysts that enable the stereoselective formation of α-chiral primary amines.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govethz.chnih.govresearchgate.netmsesupplies.com this compound can serve as a precursor for the synthesis of certain N-heterocycles, particularly piperazines.

The synthesis of piperazine (B1678402) and its derivatives can be achieved through the cyclization of appropriately functionalized diamine precursors. organic-chemistry.orgmdpi.com For example, a practical method for the synthesis of tosylpiperazines has been developed, highlighting the utility of tosylated amines in constructing this heterocyclic core. organic-chemistry.org An efficient and rapid method for piperazine formation involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an aniline, demonstrating the feasibility of cyclization with tosylated precursors. rsc.org

This compound, possessing the core ethylenediamine scaffold with protected nitrogens, is a logical starting point for the synthesis of substituted piperazines. The general strategy would involve alkylation at the nitrogen atoms followed by deprotection of the tosyl groups and subsequent intramolecular cyclization. This approach allows for the introduction of various substituents onto the piperazine ring, making it a versatile method for generating libraries of these important heterocyclic compounds.

Table 1: Synthetic Strategies for Nitrogen-Containing Heterocycles

Heterocycle Precursor Type General Method
Piperazine Tosylated Diamines Alkylation followed by deprotection and intramolecular cyclization
Substituted Piperazines This compound Sequential N-alkylation and cyclization

Contributions to Agrochemical and Advanced Materials Synthesis

While this compound is a versatile building block in organic synthesis, its specific contributions to the fields of agrochemical and advanced materials synthesis are not widely reported in the current scientific literature. The development of novel fungicides, herbicides, and insecticides often involves the incorporation of nitrogen-containing heterocycles, a class of compounds to which this compound can be a precursor. msesupplies.com However, direct applications of this specific compound in the synthesis of commercial agrochemicals are not well-documented.

Similarly, in the realm of advanced materials, while diamines are used in the synthesis of polymers and metal-organic frameworks, the use of the tosylated form, this compound, is not a common theme in the available research. Its potential application could lie in the synthesis of functional polymers where the tosyl groups could be used to tune solubility or thermal properties, or be removed post-polymerization to expose reactive amine sites.

Role in the Total Synthesis of Natural Products

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative synthetic strategies and the use of versatile building blocks to construct complex molecular architectures. uci.edunih.gov These endeavors not only provide access to biologically active molecules for further study but also drive the development of new synthetic methodologies.

A comprehensive review of the scientific literature does not reveal prominent examples where this compound plays a pivotal role as a key building block or strategic intermediate in the total synthesis of complex natural products. While the ethylenediamine motif is present in some natural products, synthetic strategies often employ other precursors or build this fragment through alternative routes. The stability and specific reactivity conferred by the tosyl groups on this compound have not been widely exploited in the context of natural product total synthesis to date.

Mechanistic and Computational Investigations of N,n Ditosylethylenediamine Reactivity

Elucidation of Reaction Mechanisms

Comprehensive studies specifically detailing the reaction mechanisms of N,N'-Ditosylethylenediamine are not extensively available in publicly accessible literature. However, general principles of related chemical systems can provide a foundational understanding.

Detailed Mechanistic Pathways of N-C Bond Formation and Cleavage

Direct experimental or computational studies on the N-C bond formation and cleavage specific to this compound are scarce. In broader contexts, the cleavage of C-N bonds in amines is a significant area of study, often involving oxidative or reductive methods. For instance, electrochemical oxidation has been employed for the selective cleavage of benzyl (B1604629) C-N bonds, a process that proceeds without the need for metal catalysts. Such methods highlight the potential for targeted bond scission under specific electrochemical conditions.

The cleavage of C–N bonds in unstrained cyclic amines, such as pyrrolidines, has been achieved through a combination of Lewis acid and photoredox catalysis. This process involves a single-electron transfer to an amide, leading to site-selective cleavage at the C2–N bond. While not directly involving this compound, these studies provide mechanistic frameworks that could be analogous to potential reactions of tosylated diamines.

Kinetic and Thermodynamic Aspects of Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. General approaches to studying reaction kinetics, such as monitoring reactant and product concentrations over time, can be applied. For example, in the study of enzyme kinetics, changes in substrate concentration can be tracked to determine key parameters like the maximum reaction rate (Vmax) and the Michaelis constant (KM).

Thermodynamic properties of related compounds, such as nitrogen tetroxide, have been studied, though these are not directly applicable to this compound. The development of elementary reaction-based kinetic models, often supported by quantum mechanical calculations, is a powerful tool for understanding the kinetics and thermodynamics of complex chemical systems. Such models have been used to investigate the photochemical degradation of N-nitrosodimethylamine.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While no specific DFT studies focused solely on this compound were found, DFT is a widely used method for investigating the electronic structure of organic and inorganic compounds. For instance, DFT calculations have been employed to study the electronic properties of sulfathiazole (B1682510) derivatives and to investigate the electronic structure of metal-free tetrabenzoporphyrin and its metal complexes. These studies typically involve geometry optimization to find the most stable molecular structure and analysis of the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.

The application of DFT can also aid in understanding reaction mechanisms. For example, DFT calculations have been used to elucidate the free energy profiles of plausible reaction pathways in the sulfonylamination of alkenes. Such an approach could be invaluable in predicting the reactivity and mechanistic pathways for this compound.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions. While no MD simulations specifically targeting this compound were identified, the methodology has been extensively applied to study metal complexes with various ligands. For example, MD simulations have been used to investigate the formation and dynamics of metal complexes in aqueous solutions, providing insights into their stability and the mechanisms of ligand exchange.

Rational Design and Prediction of Stereoselectivity

The rational design of chiral catalysts and the accurate prediction of stereoselectivity are paramount goals in modern asymmetric synthesis. While significant progress has been made in developing computational models and design principles for various ligand scaffolds, specific and detailed mechanistic and computational investigations focused solely on this compound remain a developing area of research. The principles of rational design, however, provide a foundational framework through which the potential of this and related diamine ligands can be understood and explored.

The core strategy in the rational design of catalysts derived from this compound would involve the systematic modification of its structure to fine-tune steric and electronic properties. This allows for the optimization of catalyst-substrate interactions within the transition state, thereby maximizing the energy difference between the pathways leading to the desired and undesired stereoisomers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this process, enabling the in-silico modeling of reaction mechanisms and the prediction of enantioselectivity.

A hypothetical application of these principles to a reaction catalyzed by a metal complex of an this compound-derived ligand would involve several key computational steps. Initially, DFT calculations would be employed to model the geometry of the catalyst and its interaction with the substrates. This would be followed by a thorough exploration of the potential energy surface of the reaction to identify the transition states corresponding to the formation of each possible stereoisomer.

The relative energies of these transition states are critical, as they directly correlate with the predicted stereochemical outcome of the reaction. A lower energy transition state for the formation of one enantiomer over the other would suggest a high degree of enantioselectivity. By systematically altering the substituents on the tosyl groups or the ethylenediamine (B42938) backbone within the computational model, researchers can predict how these changes will affect the transition state energies and, consequently, the stereoselectivity.

For instance, increasing the steric bulk of the tosyl groups could be hypothesized to enhance facial discrimination of the substrate, leading to a higher enantiomeric excess. Computational modeling can test this hypothesis by calculating the transition state energies for a series of catalysts with varying steric demands. The results of such a study could be tabulated to illustrate the predicted correlation between substituent size and enantioselectivity.

Table 1: Predicted Influence of Aryl Substituent on Enantioselectivity in a Hypothetical Asymmetric Reaction

Entry Aryl Substituent (R) Calculated ΔΔG‡ (kcal/mol) Predicted enantiomeric excess (%)
1 p-Tolyl 1.8 90
2 Phenyl 1.5 82
3 p-Methoxyphenyl 1.3 75

In this hypothetical data, a larger energy difference between the competing transition states (ΔΔG‡) correlates with a higher predicted enantiomeric excess. Such computational screening allows for the prioritization of the most promising catalyst candidates for experimental synthesis and evaluation, thereby accelerating the catalyst development process.

Furthermore, detailed analysis of the computationally modeled transition state geometries can provide profound insights into the origins of stereoselectivity. Non-covalent interactions, such as hydrogen bonding, CH-π interactions, and steric repulsion, between the chiral ligand and the substrate can be visualized and quantified. This understanding is crucial for the rational design of next-generation catalysts with improved performance. The knowledge gained from these computational investigations can guide the synthetic chemist in making informed decisions about ligand modification to achieve the desired stereochemical control.

While comprehensive, data-rich studies specifically detailing the mechanistic and computational investigations of this compound reactivity for the rational design and prediction of stereoselectivity are not yet widely available in published literature, the established methodologies in computational chemistry provide a clear roadmap for future research in this area. The synergy between predictive modeling and experimental validation will undoubtedly be key to unlocking the full potential of this compound and its derivatives in asymmetric catalysis.

Multicomponent Reactions Mcrs Incorporating N,n Ditosylethylenediamine

Advantages of Multicomponent Reaction Strategies in Organic Synthesis

Multicomponent reactions (MCRs) are sophisticated chemical processes where three or more reactants combine in a single synthetic operation to yield a final product that incorporates substantial portions of all the initial components. This approach has gained significant traction in modern organic synthesis due to its numerous advantages over traditional linear or convergent synthetic methods.

One of the most significant benefits of MCRs is their high atom economy, a core principle of green chemistry. By design, MCRs minimize the formation of byproducts, as the majority of the atoms from the starting materials are integrated into the desired molecule. This inherent efficiency leads to a reduction in chemical waste, making MCRs an environmentally benign alternative to conventional multi-step syntheses.

Furthermore, the convergent nature of MCRs contributes to their step economy. Complex molecules can be assembled in a fraction of the steps required by linear synthesis, which translates to considerable savings in time, resources, and energy. The reduction in the number of synthetic operations also minimizes the need for purification of intermediates, which can be a source of significant material loss and solvent consumption in traditional methods.

The operational simplicity of MCRs is another key advantage. Combining multiple reaction steps into a single pot procedure streamlines the synthetic workflow and reduces the manual labor involved. This simplicity, coupled with the potential for high yields, makes MCRs particularly attractive for the rapid generation of chemical libraries for drug discovery and material science applications. The ability to systematically vary each of the starting materials allows for the creation of a diverse range of structurally related compounds from a common synthetic pathway.

Many MCRs can be conducted under mild reaction conditions, which is beneficial for the synthesis of sensitive or complex molecules. The use of catalysts, including recyclable and organocatalysts, can further enhance the efficiency and sustainability of these reactions. In some cases, MCRs can be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions, further reducing their environmental impact.

The products of MCRs are often complex, three-dimensional molecules that would be challenging to synthesize using other methods. This ability to rapidly build molecular complexity is invaluable for the exploration of new chemical space and the development of novel compounds with interesting biological or material properties.

Conceptual Integration of N,N'-Ditosylethylenediamine as a Reactive Amine Component in MCRs

While the use of diamines in multicomponent reactions is established, the specific integration of this compound as a reactive amine component remains a largely unexplored area of research. Conceptually, this compound presents both unique opportunities and challenges for its application in MCRs. The presence of two secondary amine functionalities, protected by tosyl groups, significantly influences its reactivity and potential reaction pathways.

The tosyl groups are strong electron-withdrawing groups, which decrease the nucleophilicity of the nitrogen atoms. This reduced nucleophilicity means that this compound would likely require more forcing reaction conditions or the use of highly electrophilic reaction partners to participate effectively in MCRs. However, this property could also be advantageous in providing selectivity, preventing unwanted side reactions that might occur with more reactive diamines.

The symmetrical nature of this compound suggests that it could be a valuable building block for the synthesis of symmetrical heterocyclic structures. For example, in a reaction with two equivalents of an aldehyde and a nucleophile, it could potentially lead to the formation of piperazine (B1678402) or diazepine (B8756704) derivatives. The tosyl groups would remain on the final product, offering sites for further functionalization after deprotection.

The steric bulk of the tosyl groups is another important consideration. This steric hindrance could influence the stereochemical outcome of the reaction, potentially leading to high diastereoselectivity in the formation of chiral products. It could also limit the range of suitable reaction partners, favoring less sterically demanding aldehydes and other components.

A hypothetical MCR involving this compound could be envisioned in a reaction analogous to the synthesis of benzodiazepines, where a 1,2-diamine is condensed with a 1,3-dicarbonyl compound and an aldehyde. In this case, this compound would serve as the diamine component, leading to the formation of a tosyl-protected diazepine ring system. The feasibility of such a reaction would depend on the careful optimization of reaction conditions to overcome the reduced nucleophilicity of the protected amines.

Potential MCR Type Reactants Potential Product Scaffold Key Considerations
Ugi-type ReactionThis compound, Aldehyde, Isocyanide, Carboxylic AcidComplex acyclic bis-amidesReduced nucleophilicity of the amine may require activation.
Biginelli-type ReactionThis compound (as urea (B33335) surrogate), Aldehyde, β-KetoesterDihydropyrimidinone analoguesThe tosyl groups may sterically hinder the cyclization step.
Hantzsch-type ReactionThis compound (as ammonia (B1221849) source), Aldehyde, 2 eq. β-KetoesterDihydropyridine analoguesThe stability of the tosyl groups under reaction conditions would be crucial.
Piperazine SynthesisThis compound, 2 eq. Aldehyde, 2 eq. NucleophileSubstituted piperazinesStoichiometric control would be important to avoid polymerization.
Diazepine SynthesisThis compound, 1,3-Dicarbonyl compound, AldehydeSubstituted diazepinesThe reaction would likely require acid catalysis to promote imine formation.

Scope and Limitations in this compound-Based MCRs

The potential scope of multicomponent reactions involving this compound is conceptually broad, though it would be subject to certain limitations imposed by the chemical nature of this protected diamine.

Scope:

Synthesis of Symmetrical Heterocycles: The primary potential application of this compound in MCRs would be in the synthesis of symmetrical N-heterocycles, such as piperazines and 1,4-diazepines. The C2-symmetry of the starting material could be translated into the final product, which is a desirable feature in the synthesis of chiral ligands and catalysts.

Access to Protected Diamine Derivatives: MCRs could provide a rapid and efficient route to complex molecules containing a protected 1,2-diamine motif. The tosyl groups can be subsequently removed under specific conditions, revealing the free diamine for further elaboration or for use in coordination chemistry.

Generation of Molecular Diversity: By varying the other components in the MCR, such as aldehydes, ketones, isocyanides, and carboxylic acids, a diverse library of this compound derivatives could be generated. This would be valuable for screening for biological activity or for the development of new materials.

Stereoselective Synthesis: The steric bulk of the tosyl groups could be exploited to control the stereochemistry of the MCR, potentially leading to the formation of single diastereomers of complex products.

Limitations:

Reduced Reactivity: The most significant limitation is the reduced nucleophilicity of the nitrogen atoms due to the electron-withdrawing nature of the tosyl groups. This may necessitate the use of harsh reaction conditions, which could limit the functional group tolerance of the reaction and lead to the decomposition of sensitive substrates.

Steric Hindrance: The bulky tosyl groups could sterically hinder the approach of other reactants, thereby limiting the scope of suitable substrates. Highly substituted aldehydes or other bulky components may not react efficiently.

Solubility Issues: this compound and its derivatives may have limited solubility in common organic solvents, which could pose a challenge for the development of practical synthetic protocols.

Potential for Side Reactions: Under forcing conditions, there is a risk of side reactions, such as the elimination of the tosyl groups or the decomposition of the starting material.

Lack of Precedent: The absence of published examples of MCRs involving this compound means that significant research and development would be required to establish viable reaction conditions and to explore the full scope of its applications.

Development of Novel MCRs for Accessing this compound Derivatives

The development of novel multicomponent reactions specifically designed to accommodate this compound would open up new avenues for the synthesis of complex nitrogen-containing molecules. A key focus of such research would be to overcome the inherent low reactivity of the tosyl-protected amines.

One promising approach would be the use of metal catalysis. Lewis acids, for example, could be employed to activate the electrophilic components of the MCR, such as aldehydes, making them more susceptible to attack by the weakly nucleophilic nitrogen atoms of this compound. Transition metal catalysts could also be used to facilitate novel cyclization reactions or to promote the reaction under milder conditions.

Another strategy would be to explore unconventional reaction media, such as ionic liquids or deep eutectic solvents, which have been shown to enhance the rate and selectivity of certain MCRs. Microwave irradiation is another technique that could be employed to accelerate the reaction and to overcome the activation energy barrier associated with the use of a less reactive amine.

The design of new MCRs could also involve the use of highly reactive starting materials to compensate for the low nucleophilicity of this compound. For example, the use of α,β-unsaturated aldehydes or ketones in a Michael addition-initiated MCR could provide a viable pathway for the incorporation of the diamine into a heterocyclic framework.

A hypothetical novel MCR could involve the reaction of this compound with two equivalents of an isatin (B1672199) derivative and a suitable carbon nucleophile. This could potentially lead to the formation of spiro-piperazine derivatives, a class of compounds with interesting biological activities. The reaction would likely require careful optimization of the catalyst and solvent system to achieve good yields and selectivity.

Proposed Novel MCR Reactants Potential Product Rationale/Strategy
Lewis Acid-Catalyzed CyclocondensationThis compound, Glyoxal (B1671930), ArylamineSubstituted QuinoxalineLewis acid activation of glyoxal to enhance electrophilicity.
Tandem Michael Addition-CyclizationThis compound, α,β-Unsaturated Ester, AldehydePiperidinone DerivativeThe initial Michael addition would be the key step, followed by intramolecular cyclization.
Isocyanide-Based MCRThis compound, Isocyanide, Dicarbonyl CompoundHighly Substituted ImidazoleThe isocyanide would act as a key reactive intermediate to bring the other components together.
Photoredox-Catalyzed MCRThis compound, Alkene, Carbonyl CompoundFunctionalized PiperazineVisible light photoredox catalysis could enable the reaction under mild, radical-mediated conditions.

The exploration of such novel MCRs would not only expand the synthetic utility of this compound but also contribute to the broader field of multicomponent chemistry by providing new tools for the construction of complex molecular architectures.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

While the classical synthesis of N,N'-Ditosylethylenediamine is well-established, the demand for more efficient, sustainable, and diverse synthetic routes is driving innovation. Future efforts will likely focus on several key areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and process control. The development of flow-based methods for the tosylation of ethylenediamine (B42938) and its derivatives could lead to higher yields, reduced reaction times, and minimized waste generation. Such protocols would be highly valuable for the industrial-scale production of TsDPEN and related ligands. mdpi.comsemanticscholar.org

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral molecules is a rapidly growing field. nih.govnih.govresearchgate.netmdpi.comwiley.com Future research could explore the use of engineered enzymes for the stereoselective synthesis of chiral diamines, which could then be converted to this compound and its analogs. This approach could provide access to novel chiral diamine backbones that are difficult to prepare using traditional chemical methods.

Ligand Synthesis Optimization: The development of more efficient and atom-economical methods for the synthesis of this compound and its derivatives is an ongoing pursuit. This includes the exploration of new catalysts and reaction conditions for the key tosylation step, as well as the development of modular synthetic routes that allow for the rapid and efficient generation of libraries of related ligands with diverse steric and electronic properties.

MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Improved safety, scalability, and process control; reduced waste.Development of continuous flow reactors for tosylation reactions.
Biocatalysis High stereoselectivity; access to novel chiral backbones.Engineering enzymes for the asymmetric synthesis of diamine precursors.
Ligand Synthesis Optimization Increased efficiency and atom economy; rapid ligand diversification.Exploring new catalysts and modular synthetic strategies.

Expanding the Catalytic Spectrum and Scope

Complexes of this compound with transition metals, particularly ruthenium, are renowned for their exceptional performance in the asymmetric transfer hydrogenation of ketones and imines. However, the catalytic potential of this ligand extends far beyond these well-established transformations.

Future research is expected to explore the application of this compound-metal complexes in a wider range of catalytic reactions, including:

C-H Activation: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. The development of this compound-based catalysts capable of mediating enantioselective C-H activation reactions would open up new avenues for the efficient synthesis of complex molecules.

Photoredox Catalysis: The merger of transition metal catalysis with photoredox catalysis has enabled a host of new and powerful chemical transformations. ethz.chprinceton.edumdpi.comnih.gov Investigating the potential of chiral this compound-metal complexes to engage in photoredox cycles could lead to the development of novel enantioselective reactions that are not accessible through traditional thermal catalysis.

Expanded Substrate Scope: While existing this compound-based catalysts are highly effective for a range of substrates, there is always a need to expand their applicability. dntb.gov.uanih.govresearchgate.netresearchgate.net Future work will focus on designing and synthesizing new generations of ligands with tailored steric and electronic properties to enable the efficient and enantioselective transformation of challenging substrates that are currently unreactive or give low selectivity.

Integration into Supramolecular Assemblies and Functional Materials

The well-defined coordination geometry and hydrogen-bonding capabilities of this compound make it an attractive building block for the construction of supramolecular assemblies and functional materials.

Metal-Organic Frameworks (MOFs): The incorporation of this compound or its derivatives as linkers in MOFs could lead to the creation of chiral porous materials with applications in enantioselective separations, sensing, and heterogeneous catalysis. nih.govnih.gov The defined pore environment of a chiral MOF could provide a unique setting for shape- and size-selective catalytic transformations.

Supramolecular Cages: Self-assembly of this compound-based building blocks can lead to the formation of discrete, hollow supramolecular cages. rsc.orgoaepublish.comnih.govnih.govresearchgate.net These cages can encapsulate guest molecules and potentially act as nanoreactors for chemical reactions, with the chiral environment of the cage inducing stereoselectivity.

Conductive Polymers: The functionalization of conductive polymers with chiral moieties like this compound could lead to the development of new materials with interesting chiroptical and electronic properties. nih.govsemnan.ac.irsigmaaldrich.com Such materials could find applications in chiral sensing, asymmetric electrocatalysis, and spintronics.

Material TypePotential ApplicationKey Design Feature
Metal-Organic Frameworks (MOFs) Enantioselective separations, heterogeneous catalysis.Chiral porous structure.
Supramolecular Cages Nanoreactors, chiral recognition.Encapsulation of guest molecules in a chiral cavity.
Conductive Polymers Chiral sensors, asymmetric electrocatalysis.Integration of chiral units into the polymer backbone.

Advanced Characterization Techniques and In Situ Monitoring

A deeper understanding of the structure and mechanism of this compound-based catalysts is crucial for the rational design of improved systems. The application of advanced characterization techniques and in situ monitoring will be instrumental in achieving this goal.

Operando Spectroscopy: Techniques such as operando infrared (IR) and Raman spectroscopy allow for the study of catalysts under actual reaction conditions. researcher.lifeethz.chrsc.orgresearchgate.net Applying these methods to catalytic systems involving this compound will provide valuable insights into the nature of the active species, reaction intermediates, and the kinetics of the catalytic cycle.

High-Resolution NMR Spectroscopy: Advanced NMR techniques, including high-pressure NMR, can provide detailed structural information about catalyst precursors, active species, and intermediates in solution. These studies can help to elucidate the coordination environment of the metal center and the conformation of the chiral ligand during catalysis.

Stopped-Flow Kinetics: For very fast catalytic reactions, stopped-flow techniques coupled with spectroscopic detection can be used to study the pre-steady-state kinetics. wiley.comphotophysics.comnih.govedinst.comresearchgate.net This can provide crucial information about the rates of individual steps in the catalytic cycle, such as substrate binding and product release.

Synergistic Approaches Combining Experimental and Computational Sciences

The synergy between experimental and computational chemistry is a powerful engine for discovery in catalysis. In the context of this compound, this integrated approach will be essential for accelerating progress.

Computational Screening and Catalyst Design: Density Functional Theory (DFT) calculations can be used to predict the properties of new this compound derivatives and their metal complexes, allowing for the computational screening of large numbers of potential catalysts before they are synthesized in the lab. This can significantly accelerate the discovery of new and improved catalysts.

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to identify complex structure-activity relationships. umn.eduresearchgate.netyoutube.comnih.govyoutube.com These models can then be used to predict the performance of new catalysts and to guide the design of experiments, further accelerating the catalyst development process.

Integrated Mechanistic Studies: A combined experimental and computational approach is particularly powerful for elucidating complex reaction mechanisms. Experimental techniques can identify key intermediates and provide kinetic data, while DFT calculations can provide detailed information about the structures and energies of transition states and intermediates. This integrated approach will be crucial for unraveling the intricacies of catalysis with this compound and for the rational design of next-generation catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N'-Ditosylethylenediamine, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via a two-step tosylation of ethylenediamine. First, ethylenediamine is treated with tosyl chloride (TsCl) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Stoichiometric control (1:2 molar ratio of ethylenediamine to TsCl) and temperature modulation (0–5°C) prevent over-sulfonation. Intermediate purification via vacuum distillation or recrystallization ensures high yields. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) and confirmed via 1H^1H NMR (disappearance of NH2_2 signals at δ 1.5–2.0 ppm) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity is validated using:

  • HPLC (C18 column, acetonitrile/water mobile phase) to detect residual TsCl or byproducts.
  • FT-IR to confirm sulfonamide formation (S=O stretching at 1150–1300 cm1^{-1}, N–S vibration at 900 cm1^{-1}) .
  • Elemental Analysis (C, H, N, S) for stoichiometric validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its sulfonamide reactivity and potential irritancy:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
  • Store in amber glass containers under inert gas (argon) at 2–8°C to prevent hydrolysis.
  • Neutralize spills with 5% sodium bicarbonate solution, followed by ethanol rinsing .

Advanced Research Questions

Q. How can stereochemical byproducts (e.g., meso vs. dl isomers) be resolved in this compound synthesis?

  • Methodological Answer : Chiral resolution techniques are adapted from ethylenediamine derivatives. For example:

  • Diastereomeric Salt Formation : React the racemic mixture with L-(+)-tartaric acid in ethyl acetate. The dl-isomer forms a crystalline salt, while the meso-isomer remains in solution. Filtration and acid-base extraction yield enantiopure fractions .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers, monitored by polarimetric detection .

Q. What strategies mitigate side reactions (e.g., over-sulfonation or amine oxidation) during synthesis?

  • Methodological Answer :

  • Controlled Temperature : Maintain sub-10°C conditions during TsCl addition to suppress exothermic side reactions.
  • Inert Atmosphere : Use nitrogen to prevent amine oxidation.
  • Protective Groups : Temporarily protect free amines with Boc groups before tosylation, followed by deprotection using TFA .

Q. How can researchers analyze contradictory spectral data (e.g., unexpected 1H^1H NMR peaks) in this compound characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and detect trace impurities (e.g., monosulfonated byproducts).
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. What are the applications of this compound in asymmetric catalysis or coordination chemistry?

  • Methodological Answer :

  • Chiral Ligand Synthesis : The tosyl groups enhance solubility in organic solvents, enabling use in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Coordinate with transition metals (e.g., Cu, Ni) for enantioselective C–N bond formation .
  • Chelation Studies : Titrate with metal salts (CuSO4_4) in methanol and monitor UV-Vis absorbance shifts (λ = 600–800 nm) to determine stability constants .

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N,N'-Ditosylethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Ditosylethylenediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.